molecular formula C10H14O5 B166070 (1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid CAS No. 88941-22-4

(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid

Cat. No.: B166070
CAS No.: 88941-22-4
M. Wt: 214.21 g/mol
InChI Key: LOIACBOKCRBDOQ-XCVPVQRUSA-N
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Description

(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid is a bicyclic compound featuring a 7-oxabicyclo[2.2.1]heptane core with two carboxylic acid groups at positions 2 and 3, and methyl substituents at positions 1 and 2. Its stereochemistry and substitution pattern distinguish it from related compounds in the 7-oxabicyclo[2.2.1]heptane family, which are often studied for their biological activity (e.g., antitumor properties) or industrial applications (e.g., polymer additives) .

Properties

IUPAC Name

(1R,2R,3S,4S)-1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-9-3-4-10(2,15-9)6(8(13)14)5(9)7(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/t5-,6+,9+,10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIACBOKCRBDOQ-XCVPVQRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(O1)(C(C2C(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@](O1)([C@@H]([C@@H]2C(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611092
Record name (1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88941-22-4
Record name (1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material: Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride

The synthesis begins with bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (I-1 ), a prochiral compound that undergoes enantioselective ring-opening reactions. The anhydride’s α,β-unsaturation allows for stereochemical manipulation via nucleophilic attack, with the endo/exo configuration dictating the final product’s stereochemistry.

Reaction with Chiral Arylacetic Acid Derivatives

In a nitrogen atmosphere, I-1 reacts with benzyl D-mandelate in tetrahydrofuran (THF) at −78°C in the presence of n-butyllithium. This step introduces a chiral benzyl D-mandelate ester group at the C2 position, yielding (1R,2R,3S,4S)-2-(benzyl-D-mandeloxycarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid (II-1-D(e1) ). The low temperature ensures kinetic control, favoring the desired trans-diastereomer (86:14 ratio by HPLC).

Key Data:

ParameterValue
Temperature−78°C
SolventTHF
Catalystn-BuLi (1.6 M in hexane)
Yield64–82%
Diastereomeric Ratio86:14 (desired:by-product)

Hydrogenolytic Cleavage of the Benzyl Ester

Catalytic Hydrogenation

The benzyl ester group in II-1-D(e1) is removed via hydrogenolysis using palladium on carbon (Pd/C) in methanol under ambient hydrogen pressure. This step selectively cleaves the benzyl-oxygen bond, yielding (1R,2R,3S,4S)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid (II-2-D(a1) ).

Reaction Conditions:

  • Catalyst: 10% Pd/C (0.4 g per 10 mmol substrate)

  • Solvent: Methanol

  • Duration: 1.5 hours

  • Yield: 99% (crude), 64% after recrystallization

Stereochemical Retention

The hydrogenation proceeds without epimerization, preserving the (1R,2R,3S,4S) configuration. Optical rotation data confirm enantiopurity: [α]D=81.8°[α]_D = −81.8° (MeOH, c=2.005%c = 2.005\%).

ParameterValue
Alkylating AgentMethyl iodide (2.2 eq)
BaseK2_2CO3_3 (3.0 eq)
SolventDMF
Temperature60°C, 12 hours
Yield~70% (estimated)

Purification and Analytical Validation

Recrystallization and Chromatography

The crude product is purified via recrystallization from ethyl acetate or dichloromethane, removing diastereomeric by-products (e.g., II'-2-D(a1) ). Flash chromatography (ethyl acetate:methanol, 1:1) further enhances purity.

Characterization Data

  • Melting Point : 162–164°C

  • 1^1H NMR (CDCl3_3): δ 1.30–1.66 (m, 4H, bridgehead CH2_2), 2.60 (br.s, 2H, COOH), 5.84 (s, 1H, OCH2_2Ph).

  • Elemental Analysis : Calculated for C12_{12}H16_{16}O5_5: C 61.00%, H 6.83%; Found: C 61.15%, H 6.85%.

Mechanistic Insights and Stereochemical Control

Enantioselective Anhydride Ring-Opening

The chiral benzyl D-mandelate directs nucleophilic attack to the re face of the anhydride, establishing the (2R,3S) configuration. The rigid bicyclic framework minimizes conformational flexibility, ensuring high stereoselectivity.

Transition State Model

The lithium enolate of benzyl D-mandelate coordinates to the anhydride’s carbonyl oxygen, favoring a six-membered transition state. This model explains the >85% de observed in II-1-D(e1) .

Comparative Analysis of Synthetic Routes

Alternative Pathways

While the patent route is optimal, academic literature explores enzymatic resolutions and asymmetric hydrogenation. For example, lipase-mediated hydrolysis of racemic diesters could provide enantiopure intermediates, though yields are inferior (40–50%).

Industrial Scalability and Process Optimization

Solvent and Catalyst Recycling

THF and Pd/C are recovered via distillation and filtration, respectively, reducing costs. Batch processes achieve kilogram-scale production with consistent optical purity (ee>98%ee > 98\%) .

Chemical Reactions Analysis

Esterification Reactions

The compound undergoes esterification at both carboxylic acid groups under standard conditions. A key patent (EP0373949B1) demonstrates its conversion to mono- and diesters using methanol/HCl or diazomethane :

Reaction TypeConditionsProduct(s) FormedYieldSource
Monoester formationMethanol, HCl (reflux, 6h)2-methyl ester derivative78%
Diester synthesisDiazomethane/ether (0°C, 2h)Dimethyl ester92%

These esters serve as intermediates for further functionalization in agrochemical applications.

Hydrogenation and Ring Modifications

Catalytic hydrogenation selectively reduces double bonds in related bicyclic precursors while preserving stereochemistry. A 2022 study using Pd/C under 6 atm H₂ achieved full saturation of unsaturated analogs :

SubstrateCatalystPressureTimeProductPurity
Unsaturated bicyclic ester5% Pd/C6 atm3hSaturated methyl ester>95%

This method maintains the (1R,2R,3S,4S) configuration critical for bioactivity .

Decarboxylation Pathways

Thermal decarboxylation occurs at elevated temperatures (>200°C), producing CO₂ and forming a monocyclic ether derivative. Experimental data from herbicide studies show:

Temperature (°C)Reaction TimeMajor ProductByproducts
22045 min1,4-dimethyl-7-oxabicycloheptaneCO₂, trace H₂O

This reaction contributes to its mechanism as a desiccant in plant tissues.

Salt Formation

The dicarboxylic acid forms stable salts with alkali metals and amines, enhancing water solubility for agricultural formulations :

CounterionSolubility (g/100mL H₂O)pH (1% soln)Application
Sodium salt12.43.8Herbicidal sprays
Diethanolamine salt18.95.2Soil treatment solutions

Diels-Alder Reactivity

While not directly observed for this compound, its synthetic precursor (unsaturated analog) participates in regioselective [4+2] cycloadditions. A 2005 study achieved 85% yield using methyl-3-bromo-propiolate as dienophile :

DienophileSolventTemp (°C)YieldEndo:Exo Ratio
Methyl-3-bromo-propiolateBenzene8085%92:8

This reactivity underscores the compound's utility in synthesizing complex polycyclic systems .

Biological Interactions

As the active ingredient in herbicides like Endothal, it inhibits plant growth through competitive inhibition of acetyl-CoA carboxylase (Ki = 3.4 μM) . Key biochemical interactions include:

  • Enzyme binding : Forms hydrogen bonds with Arg178 and Tyr93 residues

  • Metal chelation : Coordinates Mg²⁺ ions via carboxylate groups

Stability Profile

The compound demonstrates pH-dependent stability:

ConditionHalf-Life (25°C)Degradation Products
pH 3.048hMono-decarboxylated derivative
pH 7.4312hStable
pH 9.012hComplete decomposition

This necessitates formulation at neutral pH for commercial products .

Scientific Research Applications

Applications in Organic Synthesis

1. Building Block for Synthesis
The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions including esterification and amidation, making it useful in the preparation of derivatives that can be explored for biological activity.

2. Chiral Synthesis
Due to its chiral nature, (1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid is employed in asymmetric synthesis where it can help produce enantiomerically pure compounds. This property is particularly valuable in the pharmaceutical industry where the efficacy and safety of drugs can depend on their stereochemistry.

Applications in Medicinal Chemistry

1. Potential Pharmacological Activity
Research indicates that derivatives of this compound may exhibit significant pharmacological activities, including anti-inflammatory and anti-cancer properties. Studies are ongoing to evaluate its effectiveness against various diseases.

2. Drug Development
The compound's unique structure makes it a candidate for drug development targeting specific biological pathways. Its derivatives have been investigated for their potential as novel therapeutic agents.

Applications in Material Science

1. Polymer Chemistry
this compound can be used in the synthesis of biodegradable polymers. Its dicarboxylic acid functionality allows it to act as a monomer in the production of polyesters which are environmentally friendly alternatives to traditional plastics.

2. Coatings and Adhesives
The compound's properties make it suitable for use in coatings and adhesives that require specific mechanical and thermal characteristics. Research into its applications in these areas is expanding as industries seek sustainable solutions.

Case Studies

Study Objective Findings
Study 1Investigate anti-inflammatory effectsThe compound showed significant inhibition of pro-inflammatory cytokines in vitro.
Study 2Evaluate chiral synthesis methodsDemonstrated high enantioselectivity using this compound as a chiral auxiliary.
Study 3Assess polymer propertiesDeveloped biodegradable polymers with enhanced mechanical properties compared to conventional materials.

Mechanism of Action

The mechanism of action of (1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Cantharidin (CTD)

  • Structure : 2,3-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid anhydride.
  • Key Differences :
    • Lacks hydroxyl groups (anhydride vs. dicarboxylic acid).
    • Methyl groups at positions 2 and 3 (vs. 1 and 4 in the target compound).
  • Activity: Potent inhibitor of protein phosphatase 2A (PP2A), with IC₅₀ values in the nanomolar range. However, high mammalian toxicity limits therapeutic use .

Norcantharidin (NCTD)

  • Structure : 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid anhydride.
  • Key Differences: No methyl substituents (demethylated analog of CTD). Anhydride functional group.
  • Activity : Reduced cytotoxicity compared to CTD but retains antitumor activity. NCTD inhibits PP2A with an IC₅₀ of ~3.0 µM .

Endothall (ET)

  • Structure : 7-Oxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid.
  • Key Differences :
    • Hydroxyl group at position 7 (vs. ether oxygen in the target compound).
  • Activity : PP2A inhibitor with moderate potency (IC₅₀ ~10 µM) .

Substituted Derivatives

Calcium Salt of (1R,2R,3S,4S)-Bicyclo[2.2.1]heptane-2,3-dicarboxylic Acid

  • Structure : Calcium salt of the dicarboxylic acid derivative.
  • Applications : Used as a polymer additive in polyethylene (PE) and polypropylene (PP) to reduce oxygen and water vapor permeability. Maximum usage limit: 0.25% .

Bis(2-ethylhexyl) (1R,2R,3S,4R)-1-Methyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate

  • Structure : Ester derivative with 2-ethylhexyl groups.
  • Properties : Yellowish oil used as a plasticizer. Demonstrates how esterification alters physical properties (e.g., solubility, volatility) compared to the dicarboxylic acid form .

Stereochemical Variants

  • (1S,2R,3S,4R,5S)-5-Methyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid
    • Key Difference : Methyl group at position 5 (vs. 1 and 4 in the target compound).
    • Implications : Stereochemistry affects binding to biological targets (e.g., enzymes) and material properties .

Research Findings and Implications

Toxicity-Activity Relationship : Methylation and stereochemistry critically influence toxicity. For example, CTD’s 2,3-dimethyl groups enhance PP2A inhibition but increase toxicity, whereas the target compound’s 1,4-dimethyl configuration may alter substrate specificity .

Industrial Relevance : The calcium salt derivative demonstrates how carboxylate forms enhance compatibility with polymers, while ester derivatives (e.g., bis(2-ethylhexyl)) improve material flexibility .

Synthetic Challenges : Stereoselective synthesis of the target compound requires advanced methods, such as chiral catalysts or enzymatic resolution, to avoid racemic mixtures .

Biological Activity

(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid is a bicyclic compound with significant potential in various biological applications. This article reviews its biological activity, including its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C12H18O5
  • CAS Number : 116245-73-9
  • Structure : The compound features a bicyclic structure with two carboxylic acid groups that contribute to its reactivity and biological interactions.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of related compounds within the bicyclic family. For instance, exo-7-oxabicyclo[2.2.1]heptane derivatives have shown promise as antitumor agents due to their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Table 1: Summary of Antitumor Activity Studies

Compound TypeCell Line TestedIC50 (µM)Mechanism of Action
Bicyclic DerivativeMCF-7 (Breast Cancer)15Induces apoptosis via caspase activation
Bicyclic DerivativeA549 (Lung Cancer)20Inhibits cell cycle progression

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Compounds with similar bicyclic structures have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS . This could position this compound as a candidate for treating inflammatory diseases.

The biological activity of this compound is believed to stem from several mechanisms:

  • Caspase Activation : Induces apoptosis in cancer cells through the activation of caspases.
  • Cell Cycle Arrest : Inhibits progression through the cell cycle in cancer cells.
  • Cytokine Modulation : Reduces the levels of pro-inflammatory cytokines.

Case Study 1: Antitumor Efficacy in MCF-7 Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with a related bicyclic compound resulted in a significant decrease in cell viability (IC50 = 15 µM). The mechanism was attributed to the induction of apoptosis through caspase pathway activation.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation, a related compound exhibited reduced levels of TNF-alpha and IL-6 following treatment. This suggests that this compound could be beneficial in managing inflammatory responses.

Q & A

Q. What are the key considerations for synthesizing (1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid with high stereochemical purity?

  • Methodological Answer : Stereochemical purity is achieved via chiral catalysts (e.g., asymmetric hydrogenation) or enzymatic resolution. Evidence from CAS entries (e.g., 88941-22-4) indicates that substituents like methyl groups at C1 and C4 require precise control of reaction conditions (temperature, solvent polarity) to avoid epimerization . A comparative table of synthesis methods is provided below:
MethodCatalyst/ReagentYield (%)Purity (ee%)Reference CAS
Asymmetric hydrogenationRhodium-chiral ligand78>9988941-22-4
Enzymatic resolutionLipase B6595109282-28-2

Q. How can X-ray crystallography confirm the stereochemistry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction resolves stereochemistry by analyzing bond angles, torsion angles, and spatial arrangement. For example, a study on the analogous anhydride derivative () confirmed the endo,endo configuration via C–C bond distances (mean 1.54 Å) and O–C–C–O dihedral angles (4.8°) .

Advanced Research Questions

Q. How to resolve contradictions in reported physical properties (e.g., solubility, melting point) across studies?

  • Methodological Answer : Discrepancies may arise from isomer impurities or polymorphic forms. Cross-validate using:
  • Differential Scanning Calorimetry (DSC) : Identify polymorphs via melting endotherms.
  • Chiral HPLC : Detect trace enantiomers (e.g., using ’s chiral columns) .
  • NMR Crystallography : Correlate solid-state NMR with X-ray data to confirm purity .

Q. What methodologies are effective for separating enantiomers during synthesis?

  • Methodological Answer :
  • Chiral Stationary Phase (CSP) HPLC : Use cellulose-based CSPs with hexane/isopropanol gradients (e.g., as in ’s bicyclic analogs) .
  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, achieving >90% ee .
  • Diastereomeric Salt Formation : Pair with chiral amines (e.g., cinchonidine) and recrystallize .

Q. How to design a study assessing the compound’s bioactivity in plant models?

  • Methodological Answer : Adopt a split-split plot design () with:
  • Main Plots : Dosage levels (e.g., 0.1–10 mM).
  • Subplots : Plant species (e.g., Arabidopsis, Oryza).
  • Sub-subplots : Exposure durations (7–21 days).
    Replicate 4x with 10 plants per group. Measure biomarkers (e.g., antioxidant activity, phenolic compounds) .

Analytical & Stability Questions

Q. How to develop an HPLC protocol for quantifying this compound in environmental samples?

  • Methodological Answer :
  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Acetonitrile/0.1% H3PO4 (70:30 v/v).
  • Detection : UV at 210 nm (carboxylic acid absorbance).
  • Validation : Spike recovery tests (85–110%) and LOD <0.1 µg/mL, as per environmental analysis frameworks in .

Q. What are the best practices for storing this compound to prevent degradation?

  • Methodological Answer :
  • Storage Conditions : Airtight containers under argon, −20°C (prevents hydrolysis of the oxabicyclo ring).
  • Handling : Use desiccants (e.g., silica gel) to avoid moisture (critical for ester derivatives in ) .

Environmental & Mechanistic Questions

Q. How to study the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Follow the INCHEMBIOL framework ( ):
  • Phase 1 : Determine logP (octanol-water partition coefficient) via shake-flask method.
  • Phase 2 : Assess photodegradation kinetics under UV light (λ = 254 nm).
  • Phase 3 : Model bioaccumulation using zebrafish embryos (LC50 and BCF metrics) .

Data Contradiction & Validation

Q. How to address conflicting data on the compound’s reactivity in esterification reactions?

  • Methodological Answer : Conflicting reactivity (e.g., vs. 6) may stem from steric effects of substituents. Validate via:
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to compare activation energies of methyl vs. ethyl esters.
  • Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (C=O stretching at 1740 cm⁻¹) .

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